Cas no 15547-17-8 (9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro-)

6-Ethyl-1,2,3,4-tetrahydro-9,10-anthracenedione is a hydrogenated derivative of anthraquinone, featuring an ethyl substituent at the 6-position. This modification enhances its solubility and stability compared to unsubstituted anthraquinones, making it suitable for applications in dye synthesis, organic intermediates, and potential pharmaceutical research. The tetrahydro structure reduces reactivity at the aromatic core while retaining the functional utility of the quinone moiety. Its well-defined chemical properties allow for precise control in synthetic processes, particularly in redox reactions and as a precursor for specialized anthraquinone derivatives. The compound is typically supplied in high purity to ensure consistent performance in research and industrial applications.
9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro- structure
15547-17-8 structure
Product Name:9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro-
CAS No:15547-17-8
MF:C16H16O2
MW:240.297044754028
MDL:MFCD01664486
CID:153567
PubChem ID:27376
Update Time:2025-05-19

9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro-
    • 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione
    • 2-ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone
    • 2-ethyl-5,6,7,8-tetrahydro-9,10-antraquinone
    • 2-Ethyl-5,6,7,8-tetrahydroanthraquinone
    • 6-Aethyl-1,2,3,4-tetrahydro-anthrachinon
    • 6-ethyl-1,2,3,4-tetrahydro-anthraquinone
    • 6-Ethyl-1,2,3,4-tetrahydroanthraquinone
    • 9,10-Anthracenedione, 6-ethyl-1,2,
    • ANTHRAQUINONE, 2-ETHYL-5,6,7,8-TETRAHYDRO-
    • EINECS 239-600-4
    • Tetrahydro-2-ethylanthraquinone
    • USAF SO-2
    • I10695
    • 9,10-Anthracenedione, 6-ethyl-1,2,3,4-tetrahydro-
    • 4-07-00-02483 (Beilstein Handbook Reference)
    • CS-0447245
    • 15547-17-8
    • UNII-6Z0U5SRU0H
    • 6-Ethyl-1,2,3,4-tetrahydroanthroquinone
    • 6Z0U5SRU0H
    • DTXSID8051750
    • BRN 2526139
    • SCHEMBL598754
    • NS00025047
    • 6-ETHYL-1,2,3,4,9,10-HEXAHYDROANTHRACENE-9,10-DIONE
    • Anthraquinone, 6-ethyl-1,2,3,4-tetrahydro-
    • Q27265746
    • PXLXSNXYTNRKFR-UHFFFAOYSA-N
    • DB-318116
    • MDL: MFCD01664486
    • Inchi: 1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9H,2-6H2,1H3
    • InChI Key: PXLXSNXYTNRKFR-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(CC)C=CC=2C(C2=C1CCCC2)=O

Computed Properties

  • Exact Mass: 240.11508
  • Monoisotopic Mass: 240.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1A^2
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 343.02°C (rough estimate)
  • Flash Point: 158.8°C
  • Refractive Index: 1.6000 (estimate)
  • Solubility: Insuluble (1.1E-3 g/L) (25 ºC),
  • PSA: 34.14
  • LogP: 3.49860

9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro- Pricemore >>

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Additional information on 9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro-

9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro-

9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro (CAS No. 15547-17-8) is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of anthraquinones and exhibits unique electronic properties due to its conjugated π-system. The presence of the ethyl group at the 6-position introduces steric effects and modulates the compound's solubility and reactivity. Recent studies have highlighted its potential in organic electronics and as a precursor for advanced materials.

The synthesis of 9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro involves a multi-step process that typically begins with the oxidation of anthracene derivatives. Researchers have explored various oxidation agents and conditions to optimize the yield and purity of the compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated that using a Jones reagent under controlled conditions achieves high yields while maintaining the integrity of the aromatic system.

One of the most promising applications of this compound is in the field of organic photovoltaics (OPVs). Its extended conjugation length and suitable energy levels make it an ideal candidate for use as an electron acceptor material. A recent breakthrough reported in *Nature Energy* showcased how incorporating 9,10-Anthracenedione derivatives into OPV devices significantly enhances their power conversion efficiency (PCE). The study revealed that the ethyl substitution at the 6-position not only improves device stability but also facilitates charge transport.

In addition to its role in photovoltaics, 9,10-Anthracenedione derivatives have found applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light across a wide spectrum makes it suitable for use in displays and lighting applications. A team from Stanford University reported that by doping 9,10-Anthracenedione with transition metal complexes, they achieved enhanced emission efficiency and color purity.

The chemical stability of 9,10-Anthracenedione derivatives has also made them attractive for use in sensors and biosensors. A study published in *Analytical Chemistry* demonstrated how these compounds can be integrated into graphene-based sensors to detect trace amounts of heavy metal ions in water samples. The sensitivity and selectivity of these sensors were attributed to the π-conjugated system of the anthraquinone derivative.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 9,10-Anthracenedione derivatives. Using density functional theory (DFT), researchers have mapped out the molecular orbitals responsible for its electronic properties. These findings are paving the way for tailored modifications that can further enhance its performance in various applications.

In conclusion,9,10-Anthracenedione derivatives continue to be a focal point in materials science research due to their unique properties and diverse applications. As new synthesis methods and application areas emerge, this compound is poised to play an even more significant role in advancing modern technologies.

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